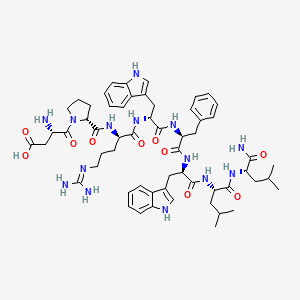
DprwFwLL-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DprwFwLL-NH2 is a synthetic peptide compound with the molecular formula C58H78N14O10. It is known for its inverse agonist activity at the human growth hormone secretagogue receptor type 1 (GHSR-1a), which is expressed in various tissues, including the brain and gastrointestinal tract . This compound has been studied for its potential therapeutic applications, particularly in regulating appetite and energy homeostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DprwFwLL-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DprwFwLL-NH2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in Thiolgruppen umwandeln.
Substitution: Aminosäurereste innerhalb des Peptids können Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) unter milden Bedingungen.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) unter reduzierenden Bedingungen.
Substitution: Verschiedene Reagenzien, abhängig von der spezifischen funktionellen Gruppe, die substituiert wird.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Disulfidbrücken.
Reduktion: Thiolgruppen.
Substitution: Modifiziertes Peptid mit veränderten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
DprwFwLL-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifizierungstechniken verwendet.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulierung von Appetit und Energiebilanz durch seine Interaktion mit GHSR-1a.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Appetit und Stoffwechselstörungen.
Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt und als Werkzeug in der Wirkstoffforschung
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Wachstumshormon-Sekretagogrezeptor Typ 1 (GHSR-1a) bindet. Dieser Rezeptor ist an der Regulation der Freisetzung von Wachstumshormon, des Appetits und der Energiehomöostase beteiligt. Indem es als inverser Agonist wirkt, reduziert this compound die konstitutive Aktivität von GHSR-1a, was zu einer verringerten Signalübertragung über Pfade wie den Inositolphosphat-Pfad führt .
Ähnliche Verbindungen:
Ghrelin: Ein natürlicher Ligand für GHSR-1a, bekannt für die Stimulation des Appetits.
MK-677: Ein synthetischer Agonist von GHSR-1a, der zur Erhöhung des Wachstumshormonspiegels verwendet wird.
BIM-28163: Ein weiteres synthetisches Peptid mit Aktivität am GHSR-1a.
Vergleich: this compound ist in seiner inversen Agonistenaktivität am GHSR-1a einzigartig, während Verbindungen wie Ghrelin und MK-677 als Agonisten wirken und den Rezeptor stimulieren. Dieses einzigartige Aktivitätsprofil macht this compound zu einem wertvollen Werkzeug für die Untersuchung der Regulation von Appetit und Energiebilanz sowie für potenzielle therapeutische Anwendungen bei Erkrankungen, bei denen eine Reduktion der GHSR-1a-Aktivität vorteilhaft ist .
Wirkmechanismus
DprwFwLL-NH2 exerts its effects by binding to the growth hormone secretagogue receptor type 1 (GHSR-1a). This receptor is involved in the regulation of growth hormone release, appetite, and energy homeostasis. By acting as an inverse agonist, this compound reduces the constitutive activity of GHSR-1a, leading to decreased signaling through pathways such as the inositol phosphate pathway .
Vergleich Mit ähnlichen Verbindungen
Ghrelin: A natural ligand for GHSR-1a, known for stimulating appetite.
MK-677: A synthetic agonist of GHSR-1a, used to increase growth hormone levels.
BIM-28163: Another synthetic peptide with activity at GHSR-1a.
Comparison: DprwFwLL-NH2 is unique in its inverse agonist activity at GHSR-1a, whereas compounds like ghrelin and MK-677 act as agonists, stimulating the receptor. This unique activity profile makes this compound a valuable tool for studying the regulation of appetite and energy balance, as well as for potential therapeutic applications in conditions where reducing GHSR-1a activity is beneficial .
Eigenschaften
Molekularformel |
C58H78N14O10 |
|---|---|
Molekulargewicht |
1131.3 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[(2R)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H78N14O10/c1-32(2)24-43(50(60)75)67-52(77)44(25-33(3)4)68-54(79)47(28-36-31-65-41-19-11-9-17-38(36)41)71-53(78)45(26-34-14-6-5-7-15-34)69-55(80)46(27-35-30-64-40-18-10-8-16-37(35)40)70-51(76)42(20-12-22-63-58(61)62)66-56(81)48-21-13-23-72(48)57(82)39(59)29-49(73)74/h5-11,14-19,30-33,39,42-48,64-65H,12-13,20-29,59H2,1-4H3,(H2,60,75)(H,66,81)(H,67,77)(H,68,79)(H,69,80)(H,70,76)(H,71,78)(H,73,74)(H4,61,62,63)/t39-,42+,43-,44-,45-,46+,47+,48+/m0/s1 |
InChI-Schlüssel |
CZJDWLOOIMAJCD-JXDKTPIUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H]6CCCN6C(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


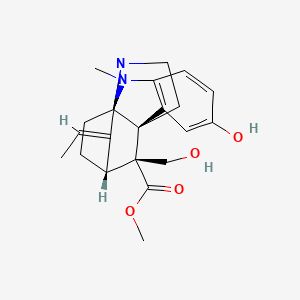
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
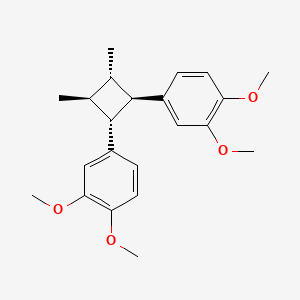



![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)
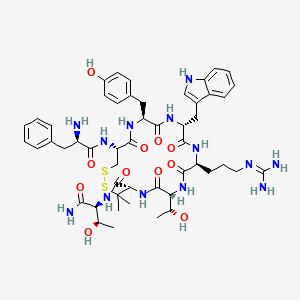
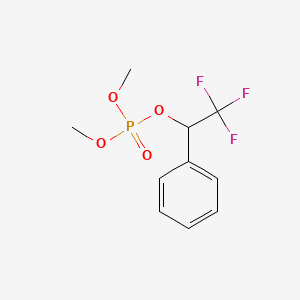
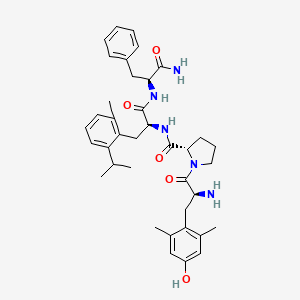
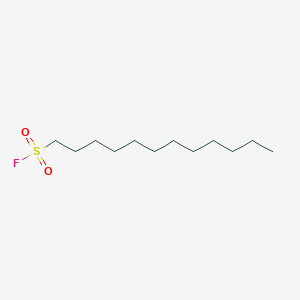
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)

